molecular formula C6H3ClFI B1301177 4-Chloro-3-fluoroiodobenzene CAS No. 202982-67-0

4-Chloro-3-fluoroiodobenzene

Cat. No. B1301177
M. Wt: 256.44 g/mol
InChI Key: VNMRRTIDEYNZOV-UHFFFAOYSA-N
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Patent
US08344161B2

Procedure details

Under argon atmosphere, a four neck flask was charged with 1-chloro-2-fluoro-4-iodo-benzene (50.5 g, 0.20 mol), bis(triphenylphosphine) palladium(II) chloride (2.76 g, 3.94 mmol, 2 mol %), copper(I) iodide (1.50 g, 7.80 mol, 4 mol %) and dry THF (600 ml). At r.t., cesium carbonate (128.3 g, 0.39 mol, 2 eq.) was added over 5 min. Finally, propynoic acid ethyl ester (38.6 g, 0.39 mol, 2 eq.) was added, and the reaction was stirred for 48 h at 35° C. The reaction mixture was evaporated to dryness, and the residue was taken up in toluene (50 ml) and heptane (100 ml). The resulting suspension was stirred at 40° C. for 1 h and filtered afterward over celite. The filtrate was concentrated, and the product was purified by silica gel filtration (toluene/heptane 1:2) to yield 38.8 g (87%) of the Vd as a light yellow solid.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step Two
Quantity
38.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[F:9].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16]([O:18][C:19](=[O:22])[C:20]#[CH:21])[CH3:17]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I.C1COCC1>[CH2:16]([O:18][C:19](=[O:22])[C:20]#[C:21][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([F:9])[CH:4]=1)[CH3:17] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
50.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)F
Name
Quantity
2.76 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
128.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
38.6 g
Type
reactant
Smiles
C(C)OC(C#C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 48 h at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 40° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered afterward over celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the product was purified by silica gel filtration (toluene/heptane 1:2)
CUSTOM
Type
CUSTOM
Details
to yield 38.8 g (87%) of the Vd as a light yellow solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)OC(C#CC1=CC(=C(C=C1)Cl)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.